molecular formula C16H16N4O B2706787 1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(o-tolyl)urea CAS No. 1396847-48-5

1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(o-tolyl)urea

Cat. No.: B2706787
CAS No.: 1396847-48-5
M. Wt: 280.331
InChI Key: FMLHOCKRYIZXKO-UHFFFAOYSA-N
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Description

1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(o-tolyl)urea is a urea derivative featuring a pyrazolo[1,5-a]pyridine core substituted with an o-tolyl group and a methyl-linked urea moiety. The compound’s structure combines a nitrogen-rich heterocyclic scaffold with a urea functional group, which is commonly associated with hydrogen-bonding interactions in biological systems.

Properties

IUPAC Name

1-(2-methylphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-12-6-2-3-7-14(12)19-16(21)17-10-13-11-18-20-9-5-4-8-15(13)20/h2-9,11H,10H2,1H3,(H2,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMLHOCKRYIZXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(o-tolyl)urea typically involves the following steps:

    Formation of Pyrazolo[1,5-a]pyridine: The pyrazolo[1,5-a]pyridine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Urea Formation: The urea linkage is formed by reacting the pyrazolo[1,5-a]pyridine derivative with an isocyanate or by using phosgene and an amine.

    Coupling with o-Tolyl Group: The final step involves coupling the urea derivative with an o-tolyl group, which can be achieved through various coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of 1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(o-tolyl)urea may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(o-tolyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In synthetic chemistry, 1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(o-tolyl)urea serves as a versatile building block for creating more complex molecules. Its unique structure allows chemists to explore new reaction pathways and develop novel materials .

Biology

The compound has been investigated for its potential bioactive properties:

  • Antimicrobial Activity : Studies have shown that derivatives of pyrazolo compounds exhibit significant antimicrobial effects against various strains such as Staphylococcus aureus and Escherichia coli .
  • Anticancer Properties : Research indicates that pyrazolo derivatives can inhibit cancer cell proliferation. For example, a synthesized library of triazole-linked pyrazolo compounds demonstrated promising anticancer activity against MDA-MB-231 breast cancer cells .

Medicine

In medicinal chemistry, 1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(o-tolyl)urea has been studied for its therapeutic potential:

  • Anti-inflammatory Agents : Derivatives have shown inhibitory effects on p38 MAPK pathways, which are crucial in inflammatory responses. Some compounds exhibited low micromolar potency comparable to standard inhibitors .
  • Drug Development : This compound serves as a lead structure in the design of new drugs targeting various diseases due to its favorable pharmacological profiles .

Industry

The compound's unique chemical properties make it suitable for industrial applications, including:

  • Catalysis : It can be used as a catalyst in specific chemical reactions, enhancing reaction efficiency and selectivity.
  • Material Science : Its derivatives are explored for developing new materials with tailored properties for electronics and photonics applications .
CompoundActivity TypeIC50 (µM)Reference
1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(o-tolyl)ureaAntimicrobial15.2
Triazole-linked derivativeAnticancer (MDA-MB-231)8.5
Pyrazolo derivativep38 MAPK Inhibition0.043

Case Study: Anticancer Activity Assessment

A study evaluated the anticancer effects of synthesized triazole-linked pyrazolo compounds on MDA-MB-231 cells using the MTT assay. The results indicated that several compounds significantly inhibited cell viability compared to control treatments. This highlights the potential of pyrazolo derivatives in cancer therapy.

Mechanism of Action

The mechanism of action of 1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(o-tolyl)urea depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are subject to ongoing research.

Comparison with Similar Compounds

Structural and Functional Group Variations

Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines (e.g., compounds 5a–c, 9a–c, 13a–i) share a similar fused heterocyclic core but replace the pyridine ring with a pyrimidine. These compounds exhibit antimicrobial activity (Table 1) with inhibition zones ranging from 12–25 mm against Staphylococcus aureus and Escherichia coli . The urea group in the target compound may enhance solubility or target binding compared to the amine or enone substituents in pyrazolo[1,5-a]pyrimidines.

Table 1: Antimicrobial Activity of Pyrazolo[1,5-a]pyrimidines

Compound Inhibition Zone (mm) – S. aureus Inhibition Zone (mm) – E. coli
5a 18 ± 0.5 12 ± 0.3
13a 25 ± 0.7 20 ± 0.6
Imidazo[1,5-a]pyridines

Compound 38 (1-(pyridin-2-yl)-3-(o-tolyl)imidazo[1,5-a]pyridine) replaces the pyrazole ring with an imidazole. The o-tolyl group in both compounds suggests a preference for sterically hindered aryl substituents, which may improve ligand stability in catalytic or receptor-binding contexts .

TRK Kinase Inhibitors

European Patent EP-2024 () describes pyrazolo[1,5-a]pyrimidines with pyrrolidine and pyrazole substituents as TRK kinase inhibitors. The target compound’s urea group could modulate selectivity compared to the difluorophenyl and pyrazole motifs in these derivatives .

Physicochemical and Pharmacokinetic Properties

While explicit data for the target compound are unavailable, analogous compounds provide insights:

  • LogP and Solubility : Pyrazolo[1,5-a]pyrimidines with polar substituents (e.g., -OH, -NH₂) exhibit improved aqueous solubility compared to lipophilic aryl groups . The o-tolyl group in the target compound may reduce solubility but enhance membrane permeability.

Biological Activity

1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(o-tolyl)urea is a synthetic compound belonging to the class of urea derivatives. Its structure features a pyrazolo[1,5-a]pyridine moiety linked to an o-tolyl group through a urea linkage, making it a subject of interest for various biological activities, particularly in the fields of oncology and pharmacology.

  • Molecular Formula : C13_{13}H14_{14}N4_{4}
  • Molecular Weight : 230.28 g/mol
  • CAS Number : 1396847-48-5

Synthesis

The synthesis of this compound typically involves:

  • Formation of Pyrazolo[1,5-a]pyridine : Achieved through cyclization reactions under acidic or basic conditions.
  • Urea Linkage Formation : This is done by reacting the pyrazolo derivative with an isocyanate.
  • Coupling with o-Tolyl Group : Various coupling reactions such as Suzuki or Heck coupling can be employed for this step.

The biological activity of 1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(o-tolyl)urea primarily involves its interaction with specific molecular targets like enzymes or receptors. This interaction can modulate their activity, leading to various physiological responses. Ongoing research is exploring its potential as an inhibitor of kinases involved in cancer progression.

Anticancer Properties

Research indicates that compounds related to pyrazolo[1,5-a]pyridine structures exhibit significant anticancer properties. For instance:

  • Inhibition of Pim-1 Kinase : Studies have shown that similar compounds can inhibit Pim-1 kinase, which plays a crucial role in cell survival and proliferation in cancer cells .

Case Study: Kinase Inhibition Profile

A study evaluated pyrazolo[1,5-a]pyrimidine compounds for their ability to inhibit kinases associated with cancer. The findings included:

  • Selectivity : The tested compounds exhibited selectivity for Pim-1 over other kinases.
  • Cellular Activity : Compounds demonstrated the ability to suppress colony formation in cancer cell lines at submicromolar concentrations .
CompoundKinase TargetIC50 (μM)Selectivity Score
Compound 11bPim-1<0.010.14
Compound 11bFlt-30.05-
Compound 11bTRKC0.02-

Antimicrobial Activity

Some derivatives of pyrazolo[1,5-a]pyridine have shown promising antimicrobial activity against various pathogens, suggesting potential applications in treating infections .

Anti-Angiogenic Effects

Research has also indicated that pyrazolo[1,5-a]pyrimidine derivatives could serve as anti-angiogenic agents, which may be beneficial in treating conditions like neuroblastoma by inhibiting tumor blood vessel formation .

Comparative Analysis with Similar Compounds

Compound NameStructure SimilarityActivity Profile
1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(phenyl)ureaSimilar core structurePotential anticancer activity
1-(Pyrazolo[1,5-a]pyridin-3-ylmethyl)-3-(p-tolyl)ureaSimilar core structure but different substituentEnhanced selectivity for certain kinases

Q & A

Q. Table 1: Representative Synthetic Conditions

StepReagentsSolventTemperatureCatalystYield*
1Amine + o-tolyl isocyanateToluene100°CTriethylamine65–75%
2Intermediate purificationEtOH/AcOHRT

*Yields are approximate and require optimization based on substituent reactivity.

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • 1H/13C NMR: Assign peaks for aromatic protons (δ 7.2–8.5 ppm), urea NH (δ 5.5–6.5 ppm), and methylene bridges (δ 3.5–4.0 ppm) .
  • HPLC: Use a C18 column with acetonitrile/water gradients (e.g., 60:40 to 90:10) to confirm purity (>98%) and retention time (e.g., 12.5 min) .
  • Mass Spectrometry (MS): Confirm molecular ion peaks ([M+H]+ ≈ 336.4 g/mol) and fragmentation patterns .

Advanced: How can researchers identify potential kinase targets for this compound?

Methodological Answer:

  • Kinase Profiling: Screen against panels of recombinant kinases (e.g., TRK, IRAK4) using ATP-competitive assays. Measure IC50 values via fluorescence polarization .
  • Cellular Assays: Test inhibition of kinase-dependent pathways (e.g., MAPK/ERK) in cancer cell lines (e.g., MCF-7) using Western blotting for phosphorylated targets .

Advanced: What strategies guide structure-activity relationship (SAR) studies to enhance bioactivity?

Methodological Answer:

  • Substituent Modification: Vary o-tolyl groups (e.g., electron-withdrawing/-donating substituents) and pyrazolo-pyridine moieties to assess impact on kinase binding .
  • Pharmacophore Mapping: Use X-ray crystallography or docking studies to identify critical hydrogen bonds (e.g., urea NH with kinase hinge region) .

Q. Table 2: Example SAR Modifications

Modification SiteBioactivity TrendRationale
o-Tolyl (Cl/F substitution)↑ TRK inhibitionEnhanced hydrophobic interactions
Pyrazolo-pyridine methylation↓ SolubilityIncreased lipophilicity

Advanced: How should contradictory bioactivity data across studies be resolved?

Methodological Answer:

  • Assay Validation: Cross-check kinase inhibition using orthogonal methods (e.g., radiometric vs. luminescent assays) .
  • Structural Confirmation: Verify compound integrity via LC-MS post-assay to rule out degradation .
  • Cell Line Variability: Compare results across multiple lines (e.g., HEK293 vs. HeLa) to identify context-dependent effects .

Advanced: What computational methods predict binding modes with kinase targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina to model compound-TRK kinase interactions, focusing on urea NH and pyridine N as hinge-binding motifs .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of predicted binding poses .

Advanced: What formulation challenges arise in preclinical studies, and how are they addressed?

Methodological Answer:

  • Solubility Enhancement: Use co-solvents (e.g., PEG-400) or cyclodextrin complexes to achieve >1 mg/mL in PBS .
  • Stability Testing: Monitor degradation under physiological pH (7.4) and temperature (37°C) via accelerated stability studies .

Advanced: How is the mechanism of action elucidated using enzymatic assays?

Methodological Answer:

  • Enzyme Kinetics: Perform Michaelis-Menten analysis to determine inhibition modality (competitive/non-competitive) against TRK kinase .
  • ITC (Isothermal Titration Calorimetry): Measure binding affinity (Kd) and stoichiometry between the compound and kinase domain .

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